molecular formula C10H21ClN2O3 B14122294 tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride

tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B14122294
M. Wt: 252.74 g/mol
InChI Key: OEWIWBDMLHYHFL-KZYPOYLOSA-N
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Description

tert-Butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride: is a chemical compound with a complex structure that includes a pyrrolidine ring, an amino group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The amino and hydroxymethyl groups are introduced through specific reactions such as amination and hydroxylation.

    Protection and Deprotection Steps: Protecting groups like tert-butyl are used to protect sensitive functional groups during the synthesis and are later removed under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its functional groups allow for specific binding to biological targets, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific pathways in the body, such as those involved in neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S,4R)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
  • tert-Butyl (3R,4S)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride has a unique combination of functional groups that confer distinct chemical and biological properties. Its specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

Tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique stereochemistry and functional groups make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with specific stereochemistry at the 3 and 5 positions. Its structure can be represented as follows:

  • Chemical Formula : C10H20N2O3·HCl
  • Molecular Weight : 232.74 g/mol
  • IUPAC Name : tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate hydrochloride

Inhibition of α-Glucosidase

One of the primary biological activities of tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride is its role as an α-glucosidase inhibitor . This inhibition is significant for managing type 2 diabetes mellitus by slowing carbohydrate absorption in the intestines. The compound has demonstrated competitive inhibition mechanisms through kinetic studies, which are crucial for therapeutic applications in diabetes management.

Kinetic Studies

Kinetic analyses have revealed that the compound exhibits an IC50 value that indicates its potency as an α-glucosidase inhibitor. For instance, similar compounds have shown varying degrees of inhibition, with some derivatives exhibiting IC50 values lower than that of the standard drug acarbose.

CompoundIC50 (µM)Mechanism
tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochlorideTBDCompetitive Inhibition
Acarbose841 ± 1.73Competitive Inhibition
Compound X133.1 ± 3.2Competitive Inhibition

Antiviral Properties

Research has also indicated potential antiviral properties of this compound. It has been investigated for its role in treating viral infections, although specific details regarding its efficacy and mechanisms remain to be fully elucidated.

Study on α-Glucosidase Inhibition

A study conducted by researchers focused on the synthesis and biological evaluation of various pyrrolidine derivatives, including tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride. The findings suggested that modifications to the pyrrolidine structure can significantly affect the inhibitory activity against α-glucosidase, highlighting the importance of structural optimization in drug design .

Comparative Analysis with Similar Compounds

A comparative analysis was performed on several compounds structurally related to tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride. The results indicated that while some derivatives lacked certain functional groups, they exhibited different biological activities.

Compound NameStructureUnique Features
(2S,5S)-2-Amino-5-hydroxymethylpyrrolidineStructureLacks tert-butyl group; simpler structure
Benzyl ((3S,5R)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamateStructureContains a benzyl group; potential different pharmacological properties

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate hydrochloride?

Basic Research Focus
The synthesis involves deprotection of the tert-butyl group using hydrochloric acid (4 N in dioxane, 1.00 mL, 4.00 mmol) at room temperature for 1 hour, followed by azeotropic drying with toluene to remove residual solvents . Purification via HPLC under reverse-phase conditions (YMC-Actus Triart C18 column, MeCN/water with 0.1% formic acid) achieves high purity (31% yield). LCMS (m/z 727 [M+H]⁺) and retention time (1.27 minutes) are critical for confirming product identity .

Q. How can researchers address stereochemical challenges in the synthesis of this compound?

Advanced Research Focus
Stereochemical integrity is maintained by using chiral starting materials and controlled reaction conditions. X-ray crystallography (e.g., structure determination via SHELX-90 or WinGX/ORTEP suites) is essential to confirm the (3S,5R) configuration . For intermediates, low-temperature reactions (0–20°C) with DMAP/triethylamine in dichloromethane minimize racemization . Anisotropic displacement ellipsoid analysis (ORTEP) can further validate molecular geometry .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

Basic Research Focus

  • HPLC : Use a YMC-Actus Triart C18 column with MeCN/water (0.1% formic acid) to resolve impurities. Retention time (1.32 minutes) and peak symmetry indicate purity .
  • LCMS : Confirm molecular weight via m/z 727 [M+H]⁺ and monitor fragmentation patterns .
  • NMR : Employ ¹H/¹³C NMR with DEPT-135 and HSQC to assign stereochemistry and detect residual solvents .

Q. How can discrepancies in NMR or LCMS data be resolved during characterization?

Advanced Research Focus
Discrepancies often arise from residual solvents or stereoisomers. Solutions include:

  • 2D NMR : Use NOESY or ROESY to distinguish diastereomers by spatial proximity of protons .
  • Crystallographic Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts based on X-ray structures .
  • High-Resolution MS : Confirm molecular formula (e.g., C₁₆H₂₂ClN₃O₂) to rule out adducts or contaminants .

Q. What safety precautions are necessary when handling this compound?

Basic Research Focus

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (acute toxicity and irritation reported) .
  • Ventilation : Conduct reactions in a fume hood due to potential respiratory irritation from hydrochloride salts .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water immediately .

Q. What strategies improve yield in the final purification step?

Advanced Research Focus

  • HPLC Optimization : Adjust mobile phase gradient (e.g., 10–90% MeCN over 20 minutes) to enhance peak resolution .
  • Azeotropic Drying : Remove trace water using toluene to prevent hydrolysis of the tert-butyl group .
  • Catalyst Screening : Test tetrabutylammonium iodide (0.5 mg, 1.31 mmol) to accelerate alkylation reactions (e.g., with 1-bromo-2-methoxyethane) .

Q. How can computational modeling aid in studying reaction mechanisms involving this compound?

Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate tert-butyl deprotection kinetics under acidic conditions using Gaussian or ORCA software.
  • Docking Studies : Model interactions between the pyrrolidine core and enzymes (e.g., proteases) to predict biological activity .
  • Reaction Pathway Analysis : Use DFT (B3LYP/6-31G*) to map energy barriers for stereoinversion during synthesis .

Q. What are the best practices for long-term storage of this compound?

Basic Research Focus

  • Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .
  • Desiccants : Include silica gel packs to absorb moisture, critical for hydrochloride salt stability .
  • Light Protection : Use amber vials to avoid photolytic cleavage of the tert-butyl group .

Q. How can researchers validate the absence of diastereomeric impurities?

Advanced Research Focus

  • Chiral HPLC : Employ a Chiralpak IC-3 column with hexane/isopropanol (80:20) to separate enantiomers .
  • Polarimetry : Measure optical rotation ([α]D²⁵) and compare with literature values for (3S,5R) configuration .
  • Vibrational Circular Dichroism (VCD) : Detect minor enantiomers (<1%) via IR-based stereochemical analysis .

Q. What are the key challenges in scaling up the synthesis of this compound?

Advanced Research Focus

  • Solvent Selection : Replace dioxane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Catalyst Recycling : Optimize tetrabutylammonium iodide recovery to reduce costs .
  • Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer during HCl-mediated deprotection .

Properties

Molecular Formula

C10H21ClN2O3

Molecular Weight

252.74 g/mol

IUPAC Name

tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)7-4-8(6-13)12(11)5-7;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m0./s1

InChI Key

OEWIWBDMLHYHFL-KZYPOYLOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[C@@H](N(C1)N)CO.Cl

Canonical SMILES

CC(C)(C)OC(=O)C1CC(N(C1)N)CO.Cl

Origin of Product

United States

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